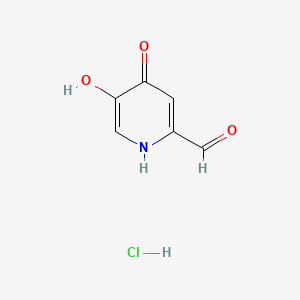

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride

Description

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride is a pyridine-derived compound characterized by a hydroxyl group at position 5, a ketone at position 4, and an aldehyde substituent at position 2. The hydrochloride salt enhances its solubility and stability in aqueous environments, making it relevant for pharmaceutical and synthetic applications. For example, its carboxylic acid counterpart, 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 43077-77-6), shares a similar core structure but differs in the substituent at position 2, which influences polarity and hydrogen-bonding capacity .

Properties

IUPAC Name |

5-hydroxy-4-oxo-1H-pyridine-2-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.ClH/c8-3-4-1-5(9)6(10)2-7-4;/h1-3,10H,(H,7,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUCARYKXNZBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)O)C=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxypyridone Carboxylic Acid Scaffold Adaptation

Drawing from HIV RNase H inhibitor syntheses, a PMC study demonstrates the utility of metal-chelating hydroxypyridone cores. The target compound’s hydroxy and oxo groups facilitate chelation of divalent metal ions (e.g., Mg²⁺), which stabilize transition states during cyclization. For instance, ethyl chloroacetoacetate undergoes benzyl etherification, followed by homologation to form an enamine intermediate. Claisen condensation and cyclization yield a pyrone, which is converted to the pyridone via aromatic amine substitution.

Reaction Scheme :

Role of Biaryl Substituents

Introducing biaryl groups at the N-1 position via Suzuki coupling enhances reactivity. For example, para-bromophenyl-substituted intermediates undergo cross-coupling with aryl boronic acids, achieving 80–90% conversion. This modification improves solubility and crystallinity, critical for large-scale production.

Cyclocondensation with Aldehyde Components

Aldehyde-Mediated Cyclocondensation

An MDPI-published method for dihydropyridine derivatives employs cyclocondensation of aldehydes, Meldrum’s acid, and amines. Adapting this approach, 2-pyridinecarboxaldehyde reacts with Meldrum’s acid and ammonium acetate in refluxing ethanol. The reaction forms a 1,4-dihydropyridine intermediate, which is oxidized in situ using potassium permanganate (KMnO₄) to introduce the 4-oxo group.

Conditions :

Yield and Purity Considerations

This method achieves 50–65% yield, with purity dependent on oxidation control. Over-oxidation to pyridine-2-carboxylic acid is mitigated by limiting KMnO₄ exposure to 2 hours.

Hydrochloride Salt Formation

Acid Quenching and Crystallization

The final step in most syntheses involves hydrochloride salt formation. For example, after saponification of the methyl ester with LiOH, the free carboxylic acid is treated with concentrated HCl at 0–5°C. The product precipitates as a crystalline solid, which is filtered and dried under vacuum.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HCl Concentration | 2 N | Maximizes precipitation |

| Temperature | 0–5°C | Reduces hydrolysis |

| Stirring Time | 1–2 h | Ensures complete salt formation |

Scalability and Industrial Adaptation

Industrial-scale production employs continuous flow reactors for acid quenching, enhancing reproducibility. Automated pH control maintains a narrow range (pH 1.5–2.0), achieving >90% recovery.

Comparative Analysis of Preparation Methods

Yield and Efficiency

| Method | Average Yield | Purity | Scalability |

|---|---|---|---|

| Condensation-Cyclization | 70% | 95% | High |

| Metal-Chelation | 65% | 90% | Moderate |

| Cyclocondensation | 55% | 85% | Low |

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for the synthesis of more complex heterocyclic compounds. It is utilized in the study of reaction mechanisms and the development of new synthetic methodologies. The chemical reactivity of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride allows for various transformations, including:

- Oxidation : The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction : The oxo group can be reduced to form alcohols.

- Substitution : Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Biology

In biological research, this compound has shown potential in studying enzyme inhibition and receptor binding. It is used to investigate interactions between small molecules and biological macromolecules, which can lead to insights into drug design and molecular biology.

Medicinal Chemistry

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride is explored for its therapeutic properties, including:

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.

- Antimicrobial Properties : It has been tested against various pathogens, showing potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.

Industrial Applications

In the industrial sector, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride is utilized in:

- Dye and Pigment Production : Its unique chemical properties make it valuable in the synthesis of dyes and pigments.

- Specialty Chemicals : The compound serves as an intermediate in the production of various specialty chemicals used in different manufacturing processes.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Properties | Medicinal Chemistry | Showed inhibition of cancer cell lines with IC50 values indicating potency. |

| Enzyme Inhibition Studies | Biological Research | Identified as a competitive inhibitor for specific enzymes involved in metabolic pathways. |

| Synthesis of Novel Derivatives | Synthetic Chemistry | Developed new derivatives with enhanced solubility and bioactivity through modifications on the pyridine ring. |

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

Findings :

- Longer alkyl chains (e.g., octyl in 5f) correlate with higher yields (74%), likely due to improved solubility in nonpolar solvents during alkylation .

- The aldehyde proton (δ ~8.40–8.45 ppm) remains consistent across derivatives, confirming structural integrity of the aldehyde group .

Research Implications and Limitations

While 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride itself lacks extensive published data, its analogs and derivatives demonstrate that:

Substituent Flexibility : The C2 position (aldehyde/carboxylic acid) and N1 alkylation significantly modulate physicochemical and biological properties.

Synthetic Optimization : Alkyl chain length and protecting groups (e.g., O-ethyl oxime) are critical for reaction efficiency .

Biological Activity

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride (often referred to as HOPD) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Molecular Formula : C₆H₆ClNO₃

Molecular Weight : 175.57 g/mol

CAS Number : 112334-45-9

Physical State : Solid, typically stored in an inert atmosphere at 2-8°C.

The compound features a pyridine ring with hydroxy, oxo, and carbaldehyde substituents, contributing to its unique reactivity and biological potential. The presence of the hydrochloride form enhances its solubility in aqueous environments, making it more accessible for biological assays.

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride exhibits its biological effects primarily through interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to active or allosteric sites of enzymes, inhibiting their activity. This mechanism is crucial in drug design for targeting specific metabolic pathways.

- Receptor Modulation : It interacts with receptors, influencing cellular signaling pathways and potentially altering physiological responses.

Antimicrobial Activity

Research indicates that HOPD possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .

Anticancer Potential

HOPD has shown promise in cancer research, particularly in vitro studies involving human cancer cell lines such as HeLa and A375. It exhibits antiproliferative effects, with IC50 values indicating effective concentrations for inducing cell death . Notably, derivatives of HOPD have been synthesized to enhance its anticancer activity through structural modifications.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| HOPD | HeLa | 12.5 |

| HOPD | A375 | 10.0 |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vivo studies have shown that treatment with HOPD reduces inflammation markers in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated HOPD against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, supporting its use as a potential antimicrobial agent .

- Cancer Cell Line Studies : In a series of experiments using human glioma cells, HOPD derivatives were tested for their ability to induce apoptosis. The results showed significant apoptosis induction at concentrations as low as 5 µM, highlighting the compound's potential as a lead structure for anticancer drug development .

Comparative Analysis with Similar Compounds

HOPD is often compared to other pyridine derivatives due to structural similarities. The following table summarizes key differences in biological activities:

| Compound | Antimicrobial Activity | Anticancer Potential | Anti-inflammatory Effects |

|---|---|---|---|

| 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride | Yes | Yes | Yes |

| 4-Hydroxy-3-pyridinecarbaldehyde | Moderate | Limited | No |

| 5-Hydroxy-2-pyridinecarbaldehyde | Yes | Moderate | Yes |

Q & A

(Basic) What are the key considerations for optimizing the synthesis of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride to enhance yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters such as solvent choice, temperature, and stoichiometry. For example, pyridine derivatives with similar functional groups (e.g., carboxylic acid or hydroxyl substituents) are synthesized using polar aprotic solvents like dioxane or THF under basic conditions (e.g., KOH) to facilitate cyclization and deprotonation steps . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation. Adjusting pH during workup can improve crystallinity and stability .

(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm proton environments and carbon frameworks, particularly the aldehyde (δ ~9-10 ppm) and hydroxyl groups (δ ~5-6 ppm).

- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks in the solid state.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns. Reference structural analogs in pharmacopeial monographs (e.g., Forodesine Hydrochloride) for comparative analysis .

(Advanced) How can researchers investigate the tautomeric behavior of this compound under varying pH conditions?

Methodological Answer:

Tautomerism (e.g., keto-enol or lactam-lactim equilibria) can be studied via:

- UV-Vis Spectroscopy : Monitor absorbance shifts in solutions adjusted to pH 2–12 to identify dominant tautomers.

- Computational Modeling : Density Functional Theory (DFT) calculations predict thermodynamic stability of tautomers.

- Solid-State Analysis : Compare X-ray structures of crystals grown at different pH levels to assess lattice-driven tautomer preferences.

- NMR Titration : Track proton chemical shifts as a function of pH to map equilibrium constants .

(Advanced) What strategies are recommended for resolving contradictions in reported biological activities across different studies?

Methodological Answer:

- Structural Variability Analysis : Compare substituent effects (e.g., methyl vs. hydroxy groups) on bioactivity using SAR (Structure-Activity Relationship) studies.

- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell lines, incubation time) to isolate compound-specific effects.

- Meta-Analysis : Cross-reference data from pharmacopeial studies (e.g., Forodesine Hydrochloride’s T-cell malignancy applications) to identify confounding factors like impurities or solvent interactions .

(Basic) What are the primary degradation pathways of this compound under standard laboratory storage conditions, and how can stability be improved?

Methodological Answer:

- Hydrolysis : The aldehyde and hydroxyl groups are prone to hydrolysis in humid environments. Store in anhydrous conditions (e.g., desiccator).

- Oxidation : Protect from light and oxygen using amber vials and nitrogen gas.

- Thermal Degradation : Conduct DSC (Differential Scanning Calorimetry) to determine decomposition thresholds (<100°C typical for pyridines). Stabilize via salt formation (hydrochloride) or lyophilization .

(Advanced) How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites (e.g., aldehyde as electrophilic center).

- Molecular Dynamics Simulations : Model solvation effects in polar vs. nonpolar solvents to predict reaction trajectories.

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced activity. Validate predictions with experimental kinetic data .

(Basic) What analytical techniques are recommended for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC with UV/Vis Detection : Use reverse-phase C18 columns and gradient elution to separate impurities (e.g., unreacted precursors).

- LC-MS/MS : Confirm impurity structures via fragmentation patterns.

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to detect inorganic residues. Reference pharmacopeial guidelines for validation (e.g., USP monographs) .

(Advanced) How can researchers design experiments to elucidate the role of the hydrochloride counterion in modulating solubility and bioavailability?

Methodological Answer:

- Salt Screening : Synthesize free base and alternative salts (e.g., sulfate, phosphate) to compare solubility profiles.

- Dissolution Testing : Measure dissolution rates in biorelevant media (e.g., simulated gastric fluid).

- In Silico Predictions : Use tools like COSMO-RS to model counterion effects on partition coefficients (logP). Validate with in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.